molecular formula C20H18N4O5 B2696436 ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate CAS No. 1088067-37-1

ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B2696436
CAS No.: 1088067-37-1
M. Wt: 394.387
InChI Key: LYRYVZHHYOMCOI-UHFFFAOYSA-N
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Description

Ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with various reagents such as formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-3-28-20(27)16-13(2)29-18-17(16)19(26)23(12-22-18)11-15(25)24(10-9-21)14-7-5-4-6-8-14/h4-8,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRYVZHHYOMCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)CC(=O)N(CC#N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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